molecular formula C16H14N2O8 B13539135 2-[2-(2,6-Dioxo-3-piperidyl)-6-methoxy-1,3-dioxo-isoindolin-4-yl]oxyacetic acid

2-[2-(2,6-Dioxo-3-piperidyl)-6-methoxy-1,3-dioxo-isoindolin-4-yl]oxyacetic acid

Cat. No.: B13539135
M. Wt: 362.29 g/mol
InChI Key: MQNRUQHDPHNAGX-UHFFFAOYSA-N
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Description

2-{[2-(2,6-dioxopiperidin-3-yl)-6-methoxy-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid is a complex organic compound with a molecular formula of C15H12N2O7. This compound is known for its unique structure, which includes a piperidine ring and an isoindoline moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,6-dioxopiperidin-3-yl)-6-methoxy-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid typically involves multiple steps. One common method starts with the reaction of 2,6-dioxopiperidine with a suitable isoindoline derivative. The reaction is carried out in the presence of a base such as diisopropylethylamine (DIPEA) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,6-dioxopiperidin-3-yl)-6-methoxy-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[2-(2,6-dioxopiperidin-3-yl)-6-methoxy-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{[2-(2,6-dioxopiperidin-3-yl)-6-methoxy-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(2,6-dioxopiperidin-3-yl)-6-methoxy-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and acetic acid moiety provide additional sites for chemical modification, enhancing its versatility in research and industrial applications .

Properties

Molecular Formula

C16H14N2O8

Molecular Weight

362.29 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-6-methoxy-1,3-dioxoisoindol-4-yl]oxyacetic acid

InChI

InChI=1S/C16H14N2O8/c1-25-7-4-8-13(10(5-7)26-6-12(20)21)16(24)18(15(8)23)9-2-3-11(19)17-14(9)22/h4-5,9H,2-3,6H2,1H3,(H,20,21)(H,17,19,22)

InChI Key

MQNRUQHDPHNAGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OCC(=O)O)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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